(3R,4S)-4-Phenyl-1-(2,2,2-trifluoroethyl)-3-pyrrolidinamine
Overview
Description
(3R,4S)-4-Phenyl-1-(2,2,2-trifluoroethyl)-3-pyrrolidinamine: is a compound that features a pyrrolidine ring substituted with a phenyl group and a trifluoroethyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of (3R,4S)-4-Phenyl-1-(2,2,2-trifluoroethyl)-3-pyrrolidinamine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Scientific Research Applications
(3R,4S)-4-Phenyl-1-(2,2,2-trifluoroethyl)-3-pyrrolidinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Phenyl-1-(2,2,2-trifluoroethyl)-3-pyrrolidinamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, affecting their function. The trifluoroethyl group may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
trans-4-Phenylpyrrolidine: Lacks the trifluoroethyl group, which may result in different biological activities.
trans-4-(2,2,2-Trifluoroethyl)pyrrolidine: Lacks the phenyl group, affecting its interaction with molecular targets. The presence of both the phenyl and trifluoroethyl groups in (3R,4S)-4-Phenyl-1-(2,2,2-trifluoroethyl)-3-pyrrolidinamine makes it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)8-17-6-10(11(16)7-17)9-4-2-1-3-5-9/h1-5,10-11H,6-8,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSNMEVYCLODDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC(F)(F)F)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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